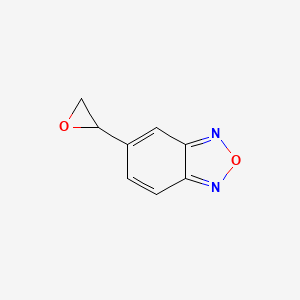
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a synthetic organic compound that features a thiazole ring substituted with piperidine, pyrazole, and pyridine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone.
Substitution Reactions: Introducing the piperidine, pyrazole, and pyridine groups through nucleophilic substitution or coupling reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This might involve continuous flow reactors and automated synthesis processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could target the thiazole ring or other nitrogen-containing groups.
Substitution: Various substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated rings.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple nitrogen-containing rings.
Receptor Modulators: Interaction with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Agents: Potential activity against bacteria, fungi, or viruses.
Industry
Material Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating receptor activity and influencing signal transduction pathways.
Disrupt Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
類似化合物との比較
Similar Compounds
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine: Similar structure but with different substituents.
Thiazole Derivatives: Compounds with variations in the thiazole ring or different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various substituents.
Uniqueness
Structural Complexity: The combination of piperidine, pyrazole, and pyridine groups in a single molecule.
Potential Biological Activity: Unique interactions with biological targets due to the specific arrangement of functional groups.
特性
分子式 |
C16H18N6S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H18N6S/c1-4-8-22(9-5-1)15-14(12-10-18-19-11-12)21-16(23-15)20-13-6-2-3-7-17-13/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,18,19)(H,17,20,21) |
InChIキー |
RTZBVLJBPSHIBT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Quinolin-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8537756.png)
![[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)



![Boronic acid, (4-methoxybenzo[b]thien-2-yl)-](/img/structure/B8537782.png)

![tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate](/img/structure/B8537804.png)




